4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
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Overview
Description
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-nitropyridine with ethyl acetoacetate, followed by cyclization and subsequent amide formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrrolo[2,3-b]pyridine ring.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This compound may also interfere with cellular signaling pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-7-azaindole
- 1H-pyrrolo[2,3-b]pyridine derivatives
Uniqueness
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications .
Properties
Molecular Formula |
C8H6ClN3O |
---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide |
InChI |
InChI=1S/C8H6ClN3O/c9-5-1-2-11-8-6(5)4(3-12-8)7(10)13/h1-3H,(H2,10,13)(H,11,12) |
InChI Key |
BIGMKLPXNQJQMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C(=CN2)C(=O)N |
Origin of Product |
United States |
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